molecular formula C19H24N2O4S B14154098 2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 591744-32-0

2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B14154098
CAS No.: 591744-32-0
M. Wt: 376.5 g/mol
InChI Key: DSQMZBLBKUWLOP-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a dimethylphenyl group, a methylsulfonyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenylamine with methylsulfonyl chloride to form the intermediate 3,5-dimethylphenyl(methylsulfonyl)amine. This intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

591744-32-0

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

2-(3,5-dimethyl-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C19H24N2O4S/c1-14-9-15(2)11-17(10-14)21(26(4,23)24)13-19(22)20-12-16-5-7-18(25-3)8-6-16/h5-11H,12-13H2,1-4H3,(H,20,22)

InChI Key

DSQMZBLBKUWLOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C)C

Origin of Product

United States

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